Dicamba-olamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

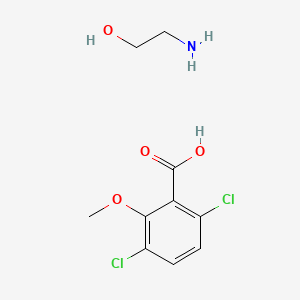

Dicamba-olamine is an organoammonium salt that is the ethanolamine salt of dicamba. It is widely used as a herbicide for controlling annual and perennial broad-leaved weeds and brush species. This compound is known for its effectiveness in agricultural applications, particularly in crops like cotton, sugarcane, soybeans, sorghum, and cereals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicamba-olamine is synthesized by reacting dicamba (3,6-dichloro-2-methoxybenzoic acid) with ethanolamine. The reaction typically involves mixing dicamba with ethanolamine in a suitable solvent under controlled temperature and pH conditions to form the ethanolamine salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Dicamba-olamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated dicamba derivatives, amine-substituted dicamba, and other substituted benzoic acid derivatives .

Scientific Research Applications

Dicamba-olamine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying herbicide chemistry and environmental fate.

Biology: Investigated for its effects on plant physiology and its role in controlling weed growth.

Industry: Widely used in agriculture for weed control, contributing to increased crop yields and sustainable farming practices

Mechanism of Action

Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.

Glyphosate: A non-selective herbicide used for broad-spectrum weed control

Uniqueness

Dicamba-olamine is unique due to its specific formulation as an ethanolamine salt, which enhances its solubility and effectiveness in certain agricultural applications. Its selective action on broad-leaved weeds while being less toxic to grasses makes it a valuable tool in integrated weed management .

Biological Activity

Dicamba-olamine is a derivative of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential health risks, and efficacy in agricultural applications. This article synthesizes findings from various studies, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group that enhances its solubility and biological activity compared to traditional dicamba formulations. The chemical structure allows it to interact with plant growth regulators and potentially affect non-target species.

Dicamba functions primarily as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The specific mechanism involves:

- Disruption of Hormonal Balance : By mimicking auxin, dicamba alters normal physiological processes in plants.

- Induction of Abnormal Growth Responses : It causes rapid cell elongation and division, leading to wilting and death.

Biological Activity Against Microbial Species

Recent studies have indicated that exposure to dicamba formulations can alter the microbial community structure in soil environments. A study demonstrated that sublethal concentrations of dicamba induced changes in antibiotic resistance patterns among bacteria such as Escherichia coli and Salmonella enterica. This suggests that dicamba may enhance the expression of efflux pumps responsible for antibiotic resistance, indicating a significant ecological impact beyond its herbicidal properties .

Cancer Risk Associations

A notable case-control study within the Agricultural Health Study highlighted potential associations between dicamba exposure and certain types of cancer among agricultural workers. Key findings include:

- Increased Risk : Applicators with high exposure levels exhibited elevated risks for liver cancer (relative risk [RR] = 1.80) and chronic lymphocytic leukemia (RR = 1.20) compared to non-users .

- Lower Risk for Myeloid Leukemia : Interestingly, there was an inverse association with myeloid leukemia (RR = 0.73), suggesting complex interactions between exposure levels and cancer types.

Case Study: Volatility and Environmental Impact

Research on the volatility of dicamba formulations revealed significant environmental concerns. New formulations intended to reduce volatility still resulted in damage to non-target crops due to drift during application. This highlights the need for careful management practices when using dicamba-based products .

Experimental Data: Herbicidal Efficacy

In greenhouse studies comparing traditional dicamba formulations with this compound derivatives, it was found that the latter exhibited enhanced herbicidal activity against various weed species while maintaining lower volatility profiles. This suggests that modifying the chemical structure can lead to more effective and environmentally friendly herbicides .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of different dicamba formulations, including this compound:

| Formulation | Efficacy Against Weeds | Volatility | Impact on Microbial Resistance | Cancer Risk Association |

|---|---|---|---|---|

| Dicamba | High | High | Induces resistance mechanisms | Liver cancer (RR = 1.80) |

| This compound | Higher | Lower | Similar induction effects | CLL (RR = 1.20) |

| Herbicidal Ionic Liquids | Very High | Very Low | Enhanced stability | Not studied |

Properties

CAS No. |

53404-28-7 |

|---|---|

Molecular Formula |

C10H13Cl2NO4 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2 |

InChI Key |

PYJWLFDSOCOIHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.